Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester
Description
This compound is a bicyclic heterocycle featuring an imidazo[1,5-a]pyrazine core modified with a 3,4-difluorophenyl substituent at position 2, a hexahydro-3-oxo moiety, and a tert-butyl ester at position 5. The tert-butyl ester acts as a protective group, enhancing stability during synthesis and purification . The hexahydro-3-oxo component contributes to conformational rigidity, which may influence binding affinity in biological systems. Synthetic routes typically involve coupling reactions between activated intermediates (e.g., tert-butyl 2-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate) and aryl substrates under basic conditions, achieving yields up to 87% .
Properties
Molecular Formula |
C17H21F2N3O3 |
|---|---|
Molecular Weight |
353.36 g/mol |
IUPAC Name |
tert-butyl 2-(3,4-difluorophenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C17H21F2N3O3/c1-17(2,3)25-16(24)20-6-7-21-12(9-20)10-22(15(21)23)11-4-5-13(18)14(19)8-11/h4-5,8,12H,6-7,9-10H2,1-3H3 |
InChI Key |
NPZMMRXOGNGQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-component reactions. One common method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method provides high yields and purity of the desired product.
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyrazine derivatives often employs large-scale multi-component reactions. The use of catalysts like iodine and solvents such as ethanol can enhance the efficiency and yield of the synthesis process . The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazopyrazine derivatives.
Scientific Research Applications
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester (CAS No. 1002339-33-4) is a chemical compound that belongs to the imidazo[1,5-a]pyrazine family . Imidazo[1,5-a]pyrazine derivatives, in general, are known for their diverse biological activities and versatility in medicinal chemistry. They feature a fused heterocyclic structure containing nitrogen atoms, which contributes to their biological activity.
Applications in Scientific Research
Imidazo[1,5-a]pyrazine derivatives have applications in chemistry, biology, medicine, and industry.
Chemistry Imidazo[1,5-a]pyrazine derivatives are used as building blocks in organic synthesis and as catalysts in various reactions. They can undergo functionalization through synthetic routes, allowing them to be tailored for specific applications.
Biology These compounds serve as probes for studying biological processes and as fluorescent markers.
Medicine Imidazo[1,5-a]pyrazine derivatives are investigated for their potential as anticancer, antiviral, and antimicrobial agents. Some derivatives have shown potential in inhibiting enzymes that play roles in cancer cell proliferation or inflammatory responses. Certain imidazopyridine derivatives have demonstrated antiproliferative effects, suggesting they could be promising anticancer agents .
Industry These compounds are utilized in the development of materials for optoelectronic devices and sensors.
Potential Biological Activities
Imidazo[1,5-a]pyrazine derivatives have shown potential in various biological activities. The presence of specific substituents, such as trifluoromethyl and furan moieties, can influence their interaction with biological targets. These compounds often demonstrate enzyme inhibition, receptor binding, and interactions with DNA. Research continues to explore these interactions to optimize efficacy and reduce side effects in therapeutic applications.
Several compounds share structural similarities with imidazo[1,5-a]pyrazine derivatives and exhibit various biological activities. Variations in their chemical substituents and ring structures lead to unique biological profiles. The uniqueness of imidazo[1,5-a]pyrazine derivatives lies in their specific combination of structural features and functional groups, enhancing their biological activity compared to other imidazo derivatives. The ability to interact with multiple biological targets makes them valuable candidates for further development in medicinal chemistry.
Interactions with Biological Targets
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It can inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound may also interact with other cellular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
Research Findings and Key Insights
Substituent Effects : Fluorination at the 3,4-position on the phenyl ring significantly enhances metabolic stability and lipophilicity compared to methyl or acetyl analogs .
Synthetic Scalability : The tert-butyl ester protection strategy is robust across analogs, but yields vary with substrate steric demands .
Biological Activity
Imidazo[1,5-a]pyrazine derivatives are a class of compounds known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester is particularly notable due to its unique structural features that enhance its biological interactions.
Structural Characteristics
The compound features:
- A fused pyrazine ring system
- A carboxylic acid moiety
- An ester functional group
- A hexahydro-3-oxo moiety
- A difluorophenyl substituent
These structural components contribute to the compound's reactivity and potential interactions with biological targets.
Biological Activities
Anticancer Activity:
Imidazo[1,5-a]pyrazine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell proliferation
- Targeting specific kinases involved in cancer pathways
For instance, studies have shown that certain imidazo derivatives exhibit significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, demonstrating half-maximal inhibitory concentrations (IC50) in the micromolar range .
Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. Imidazo[1,5-a]pyrazines have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 1.56 μg/mL .
Anti-inflammatory Effects:
Research suggests that imidazo derivatives may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity makes them candidates for treating conditions such as arthritis and other inflammatory diseases .
The mechanism of action of imidazo[1,5-a]pyrazines often involves:
- Binding to active sites on enzymes or receptors
- Inhibiting specific signaling pathways critical for disease progression
For example, some studies have indicated that these compounds can effectively inhibit the activity of kinases associated with cancer cell growth and survival .
Comparative Analysis with Related Compounds
To better understand the unique attributes of Imidazo[1,5-a]pyrazine derivatives, a comparative analysis with other related compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyrazine | Different ring fusion | Antileishmanial properties |
| Imidazo[1,5-a]pyridine | Contains a pyridine ring | Antitumor activity |
| Imidazo[1,2-b]pyridine | Varies in ring fusion | Antimicrobial effects |
This table illustrates how slight modifications in structure can lead to significant differences in biological behavior.
Case Studies and Research Findings
Recent studies have highlighted the promising potential of imidazo derivatives:
- Synthesis and Evaluation: In one study, a series of imidazo derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated a strong correlation between structural features and biological activity .
- In Silico Studies: Molecular docking studies have been conducted to predict the binding affinities of these compounds to target proteins involved in disease pathways. These studies support the hypothesis that structural modifications can enhance binding efficiency and specificity .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the imidazo[1,5-a]pyrazine core?
The imidazo[1,5-a]pyrazine scaffold is typically synthesized via intramolecular cyclization reactions. For example, cyclization of intermediates such as 1-(2-isocyanophenyl)-1H-imidazole under visible light with iridium catalysts or phenyliodine(III) dicyclohexanecarboxylate can yield the desired core structure. Alternative routes include base-mediated aromatic nucleophilic substitution of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles, followed by autooxidation . Methanol solvent, controlled heating (e.g., 100°C for 1 hour), and reflux conditions (e.g., 24 hours) are critical for optimizing yields .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing the hexahydro-3-oxo and 3,4-difluorophenyl groups .
- IR Spectroscopy : Identifies carbonyl (C=O) and oxo (C-O) stretches in the 1650–1750 cm⁻¹ range .
- Mass Spectrometry (HRMS) : Validates molecular weight with <5 ppm error, critical for confirming esterification and fluorine substitution .
Q. How can researchers optimize reaction yields for intermediates involving the 3,4-difluorophenyl group?
Use DMFA as a solvent to enhance solubility of aromatic intermediates. Employ carbonyldiimidazole (CDI) for efficient activation of carboxylic acid groups before coupling with amines or alcohols. Post-reaction purification via recrystallization (e.g., DMFA/i-propanol mixtures) improves purity .
Advanced Research Questions
Q. What computational strategies aid in predicting reaction pathways for imidazo[1,5-a]pyrazine derivatives?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates, while reaction path search algorithms identify energetically favorable pathways. For example, ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error by 40–60% . Software tools like Gaussian or ORCA can simulate steric effects of the 1,1-dimethylethyl ester group on reaction selectivity .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Cross-validation : Compare experimental NMR shifts (e.g., 3-oxo group at δ ~170 ppm in 13C NMR) with DFT-calculated values .
- Heteronuclear Correlation (HMBC) : Resolve ambiguities in fluorine-carbon coupling for the 3,4-difluorophenyl moiety .
- Isotopic Labeling : Track unexpected peaks (e.g., deuterated solvents) to rule out artifacts .
Q. What strategies mitigate byproduct formation during esterification of the 7-carboxylic acid moiety?
- Protective Group Chemistry : Use tert-butyl esters to minimize side reactions at the 7-position .
- Catalytic Control : Iridium or palladium catalysts suppress undesired dimerization .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) reduces thermal degradation of sensitive intermediates .
Q. How can researchers leverage heterogeneous catalysis for scalable synthesis?
Immobilized catalysts (e.g., silica-supported Ir) enable recycling and reduce metal contamination. Membrane separation technologies (e.g., nanofiltration) isolate high-purity products (>95%) from reaction mixtures, aligning with CRDC subclass RDF2050104 .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for similar derivatives: How to reconcile?
Variations in melting points (e.g., 243–245°C vs. 215–217°C for tetrahydroimidazo analogs) often arise from:
- Polymorphism : Recrystallization solvents (DMFA vs. ethanol) yield distinct crystal forms .
- Purity : HPLC data (e.g., 51% vs. 55% purity) indicate residual solvents or byproducts affecting thermal properties .
Q. Conflicting biological activity What methodological factors contribute?
- Assay Conditions : Varying pH or solvent (DMSO vs. saline) alters compound solubility and bioavailability .
- Structural Analogues : Minor substituent changes (e.g., trifluoroacetate vs. 1,1-dimethylethyl ester) drastically impact target binding .
Experimental Design Considerations
Designing a stability study for the 1,1-dimethylethyl ester under acidic conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
